molecular formula C12H12N2O4S B2403495 N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid CAS No. 92340-65-3

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid

Cat. No.: B2403495
CAS No.: 92340-65-3
M. Wt: 280.3
InChI Key: GMYHIQLHBHMJEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6-methoxy benzothiazol-2-yl-amide derivatives, has been reported. These compounds were synthesized with the best protein binding interactions using AUTODOCK vina .


Molecular Structure Analysis

The molecular structure of similar compounds, such as (6-methoxy-benzothiazol-2-yl)-oxalamic acid, has been analyzed. The molecular formula of this compound is C10H8N2O4S .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, (6-methoxy-benzothiazol-2-yl)-oxalamic acid has a molecular weight of 252.24700, a melting point of 227 - 228 °C, and certain solubility characteristics .

Scientific Research Applications

Corrosion Inhibition

N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid derivatives, such as benzothiazole derivatives BTC 6 T and BTC 8 T, have been investigated for their corrosion inhibiting effects against steel in acidic solutions. These derivatives offer high inhibition efficiencies and stability, surpassing previously reported benzothiazole family inhibitors. They can adsorb onto surfaces through both physical and chemical means, providing protection against corrosion (Hu et al., 2016).

Anticonvulsant and Neuroprotective Effects

Benzothiazole derivatives, including N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One such derivative displayed significant effectiveness as an anticonvulsant and also exhibited promising neuroprotective effects by lowering levels of specific biomarkers (Hassan et al., 2012).

Antiparasitic Properties

Studies on 6-Nitro- and 6-Amino-Benzothiazoles, which are structurally related to this compound, have shown promising antiparasitic properties against Leishmania infantum and Trichomonas vaginalis. These compounds demonstrated specific activities against parasites, with some variants showing low toxicity toward human cells and enhancing host-protective mechanisms against Leishmania (Delmas et al., 2002).

Antimicrobial Activity

Benzothiazole derivatives have been synthesized and tested for their antimicrobial activity. These compounds showed variable but modest activity against strains of bacteria and fungi, indicating potential applications in treating microbial infections (Patel et al., 2011).

Liquid Crystal Applications

Benzothiazole derivatives, including those with terminal methoxyl groups, have been synthesized and characterized for their use in liquid crystals. These compounds have demonstrated enantiotropic nematic phases and smectic C phases, showing potential applications in liquid crystal technologies (Ha et al., 2009).

Safety and Hazards

The safety and hazards associated with “N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid” are not well documented in the available literature .

Future Directions

The future directions for research on “N-(6-Methoxy-benzothiazol-2-yl)-succinamic acid” and similar compounds could involve further synthesis and characterization studies, as well as investigations into their potential applications .

Properties

IUPAC Name

4-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-18-7-2-3-8-9(6-7)19-12(13-8)14-10(15)4-5-11(16)17/h2-3,6H,4-5H2,1H3,(H,16,17)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYHIQLHBHMJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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